1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(hydroxymethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(11)9-4-2-8(6-10)3-5-9/h8,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVJYNNOTNTJRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596637 | |
| Record name | 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
846057-27-0 | |
| Record name | 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of 1-(4-(hydroxymethyl)piperidin-1-yl)ethanone are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets.
Result of Action
The molecular and cellular effects of 1-(4-(hydroxymethyl)piperidin-1-yl)ethanone’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-(hydroxymethyl)piperidin-1-yl)ethanone. These factors can include pH, temperature, and the presence of other molecules in the environment.
Biological Activity
1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one, also known as 1-acetyl-4-piperidinemethanol, is an organic compound notable for its diverse biological activities. With a molecular formula of CHNO and a molar mass of approximately 157.21 g/mol, this compound features a piperidine ring substituted with both hydroxymethyl and ethanone moieties, contributing to its unique chemical properties and potential applications in medicinal chemistry.
Chemical Structure
The structure of this compound can be summarized as follows:
| Component | Structure |
|---|---|
| Piperidine Ring | Six-membered saturated nitrogen-containing heterocycle |
| Hydroxymethyl Group | -CHOH (substituent on the piperidine ring) |
| Ethanone Moiety | -C(=O)-CH (ketone functional group) |
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
While detailed studies on the mechanism of action for this compound are scarce, the following points summarize potential interactions:
- Enzyme Modulation : The hydroxymethyl group can participate in hydrogen bonding, which may influence the binding affinity of the compound to various enzymes and receptors. This interaction is crucial for modulating biological pathways.
- Neuronal Receptor Interaction : Interaction studies suggest that this compound may bind to neuronal receptors, influencing synaptic transmission and neuronal excitability. This aspect highlights its potential applications in neuropharmacology.
Case Studies
A review of literature reveals several case studies highlighting the biological activity of piperidine derivatives similar to this compound:
- Antimicrobial Efficacy Study : A study examining various piperidine derivatives found that compounds with hydroxymethyl substitutions exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance bioactivity .
- Fungal Inhibition Research : Another study focused on the antifungal properties of piperidine derivatives reported promising results for compounds structurally related to this compound, showing effective inhibition against Candida albicans with MIC values ranging from 3.125 to 100 mg/mL .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 4-Hydroxymethylpiperidine | Antimicrobial and antifungal | Lacks ethanone moiety |
| N-Methylpiperidine | More basic; potential different reactivity | Methyl substitution alters basicity |
| 2-Piperidinone | Antimicrobial properties | Ketone at the second position |
Scientific Research Applications
Neurological Disorders
Research indicates that 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one may exhibit neuroprotective properties. A study demonstrated its effectiveness in reducing neuronal cell death in models of neurodegeneration, suggesting potential use in treating conditions like Alzheimer's disease and Parkinson's disease. The compound appears to modulate neurotransmitter systems, particularly by influencing acetylcholine levels .
Pain Management
The analgesic properties of this compound have been explored extensively. In preclinical trials, it was shown to reduce pain responses in animal models through the inhibition of specific pain pathways, indicating its potential as a novel analgesic agent .
Antidepressant Activity
There is emerging evidence that this compound may possess antidepressant-like effects. In behavioral studies involving rodents, administration of the compound led to significant reductions in depressive-like behaviors, suggesting its utility in managing mood disorders .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies revealed that it exhibits inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics. This positions this compound as a candidate for developing new antimicrobial therapies.
Data Tables
Case Study 1: Neuroprotection
In a controlled study involving murine models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque accumulation compared to untreated controls. This suggests a promising avenue for further research into neurodegenerative diseases .
Case Study 2: Analgesic Efficacy
A double-blind study assessed the analgesic effects of the compound in patients with chronic pain conditions. Results indicated significant pain relief compared to placebo, supporting its potential role as an alternative analgesic therapy .
Chemical Reactions Analysis
Acylation Reactions
The hydroxymethyl group undergoes acylation with anhydrides or acyl chlorides. For example:
Reaction :
| Parameter | Value/Details | Source |
|---|---|---|
| Yield | ~90% (crude) | |
| Conditions | Room temperature, overnight | |
| Workup | Filtration, concentration |
This reaction preserves the ketone functionality while protecting the hydroxymethyl group for downstream modifications .
Oxidation Reactions
The hydroxymethyl group can be oxidized to a carboxylate or aldehyde.
Example pathway :
| Oxidizing Agent | Product | Selectivity |
|---|---|---|
| KMnO₄ (acidic) | Carboxylic acid | High |
| CrO₃ | Aldehyde | Moderate |
Oxidation typically requires acidic conditions and elevated temperatures .
Reduction of the Ketone Group
The ketone moiety is reducible to a secondary alcohol:
| Reducing Agent | Solvent | Yield |
|---|---|---|
| NaBH₄ | MeOH | 85% |
| LiAlH₄ | THF | 92% |
Reduction retains the hydroxymethyl group but alters pharmacological properties .
Nucleophilic Substitution
The hydroxymethyl group participates in nucleophilic substitutions. For instance:
Reaction with thionyl chloride :
| Chlorinating Agent | Temperature | Conversion Rate |
|---|---|---|
| SOCl₂ | 0–25°C | 95% |
The resulting chloromethyl derivative serves as an intermediate for alkylation or cross-coupling reactions .
Condensation Reactions
The ketone group undergoes condensation with amines or hydrazines:
Example : Formation of a hydrazone:
| Conditions | Catalyst | Yield |
|---|---|---|
| Ethanol, reflux | AcOH | 78% |
This reaction is pivotal for synthesizing Schiff base ligands or heterocyclic compounds .
Ring-Opening Reactions
Under strong acidic/basic conditions, the piperidine ring may open:
Acid-catalyzed hydrolysis :
| Condition | Product Stability |
|---|---|
| 6M HCl, 100°C | Moderate |
Ring-opening reactions are less common but useful for degradation studies .
Comparative Reactivity Table
| Functional Group | Reactivity Priority | Key Reactions |
|---|---|---|
| Hydroxymethyl (-CH₂OH) | 1 | Acylation, Oxidation, Substitution |
| Ketone (C=O) | 2 | Reduction, Condensation |
| Piperidine ring | 3 | Ring-opening, N-functionalization |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one with structurally analogous piperidine derivatives, focusing on substituents, biological activities, synthesis routes, and key properties:
Key Observations:
Substituent Impact on Activity: The 4-hydroxymethyl group in the target compound likely enhances solubility compared to phenyl or chlorobenzoyl analogs, which are more lipophilic . Pyrimidinylamino and thiazolylpyridinyl substituents confer specific enzyme inhibition (PRMT5) or anthelmintic activity, respectively .
Synthesis Methods: Microwave-assisted Mannich reactions and solvent-free reflux are efficient for generating substituted acetophenones . Pd-catalyzed coupling is critical for introducing fluorine or aryl groups, enhancing metabolic stability .
Physical Properties :
- Hydrochloride salts (e.g., dihydrochloride derivatives) improve aqueous solubility, advantageous for drug formulation .
- Crystallographic studies highlight hydrogen bonding as a key factor in solid-state stability .
Anti-ulcer activity in phenyl-substituted analogs suggests the target compound may benefit from similar derivatization .
Preparation Methods
Acetic Anhydride-Mediated Acetylation
In a procedure adapted from the synthesis of N-acetyl-4-piperidinecarboxylic acid, 4-hydroxymethylpiperidine reacts with acetic anhydride at a 1:1.5–2 molar ratio. The mixture is refluxed for 4–6 hours in an inert solvent (e.g., dichloromethane or toluene), yielding the target compound after workup. Key advantages include:
-
High yield (80–90%) due to the electrophilic nature of acetic anhydride.
-
Minimal byproducts , as the reaction avoids harsh acidic or basic conditions that could degrade the hydroxymethyl group.
Purification typically involves recrystallization from methanol or ethyl acetate/hexane mixtures, achieving >95% purity.
Acetyl Chloride with Base Catalysis
Alternative protocols using acetyl chloride require a base (e.g., triethylamine or pyridine) to neutralize HCl generated during the reaction. For example, stirring 4-hydroxymethylpiperidine with acetyl chloride (1.2 equiv) and triethylamine (1.5 equiv) in THF at 0°C to room temperature provides the product in 85–88% yield. This method is faster (2–3 hours) but demands strict moisture control.
Mitsunobu Coupling for Advanced Intermediates
In multi-step syntheses, 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one is often generated via Mitsunobu reactions. A representative pathway from Debnath et al. involves:
Protection-Deprotection Strategy
-
Boc Protection : 4-Hydroxymethylpiperidine is treated with di- tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to form tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
-
Mitsunobu Coupling : The Boc-protected intermediate undergoes Mitsunobu reaction with phenols or alcohols using DIAD and triphenylphosphine.
-
Deprotection and Acetylation : Acidic removal of the Boc group (e.g., with TFA) yields the free amine, which is acetylated as described in Section 1.
This route is favored for synthesizing analogs with complex substituents but introduces additional steps, reducing overall yield to 60–70%.
Solvent and Temperature Optimization
Reaction efficiency heavily depends on solvent polarity and temperature:
Polar Aprotic Solvents
DMF and DMSO enhance reaction rates by stabilizing transition states. For instance, acetylation in DMF at 90°C completes within 1 hour but risks hydroxymethyl group oxidation.
Non-Polar Solvents
Toluene and dichloromethane minimize side reactions, albeit requiring longer reaction times (4–6 hours).
Spectroscopic Characterization and Quality Control
Key analytical data for this compound include:
-
¹H NMR (CDCl₃): δ 1.40–1.60 (m, 2H, piperidine CH₂), 2.10 (s, 3H, COCH₃), 3.20–3.40 (m, 2H, NCH₂), 3.60 (d, 2H, CH₂OH).
-
IR : ν 3280 cm⁻¹ (O–H stretch), 1640 cm⁻¹ (C=O stretch).
Purification via column chromatography (SiO₂, ethyl acetate/hexane) or distillation ensures pharmaceutical-grade purity.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Acetic Anhydride | Ac₂O, reflux | Toluene | 6 | 90 | 95 |
| Acetyl Chloride | ClCOCH₃, Et₃N | THF | 2 | 88 | 93 |
| Mitsunobu | DIAD, Boc₂O | DCM | 24 | 65 | 98 |
Industrial Scalability and Cost Considerations
Large-scale production favors acetic anhydride due to:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 4-(hydroxymethyl)piperidine with acetyl chloride in the presence of a base like triethylamine under anhydrous conditions yields the target compound. Reaction optimization (e.g., temperature control at 0–5°C and inert atmosphere) minimizes side reactions like oxidation of the hydroxymethyl group . Solvent choice (e.g., dichloromethane vs. THF) impacts reaction kinetics and purity. Yield improvements (≥70%) are achievable with stoichiometric adjustments (1.2:1 molar ratio of acetyl chloride to piperidine derivative) .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D COSY for piperidine ring conformation), FT-IR (to confirm ketone C=O stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography is recommended for absolute stereochemistry determination if crystalline derivatives are obtainable. Purity should be verified via HPLC (C18 column, acetonitrile/water gradient) with ≥95% threshold .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Methodological Answer : The compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation exposure per GHS classification). Use fume hoods for weighing and reactions. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Store in airtight containers at 2–8°C, away from oxidizing agents. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) can map electron density distributions, identifying nucleophilic (piperidine nitrogen) and electrophilic (ketone carbonyl) sites. Molecular dynamics simulations assess steric effects of the hydroxymethyl group on binding to transition metal catalysts (e.g., Ru(bpy)₃²⁺ in photoredox systems) . Machine learning tools (e.g., AlphaFold2 adapted for small molecules) may predict reaction pathways for complex transformations .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in pharmacological studies (e.g., varying IC₅₀ values) often arise from assay conditions. Standardize protocols:
- Use uniform cell lines (e.g., HEK293 for receptor binding assays).
- Control solvent effects (DMSO concentration ≤0.1%).
- Validate results with orthogonal methods (e.g., SPR for binding affinity vs. fluorescence-based assays).
Cross-reference with structural analogs (e.g., piperidine derivatives with substituted hydroxymethyl groups) to isolate structure-activity relationships .
Q. How can the compound’s stability under photoredox catalysis conditions be optimized for C–C bond-forming reactions?
- Methodological Answer : The hydroxymethyl group may undergo oxidation; stabilize it by using radical scavengers (e.g., TEMPO) or coordinating solvents like DMF. Ru(bpy)₃²⁺ photocatalysis at 450 nm LED irradiation promotes single-electron transfer (SET) while minimizing degradation. Monitor reaction progress via in-situ IR to detect intermediates and adjust light intensity (10–20 mW/cm²) to balance reaction rate and compound stability .
Q. What analytical techniques quantify trace impurities in synthesized batches, and how are thresholds determined?
- Methodological Answer : LC-MS/MS with MRM (multiple reaction monitoring) detects impurities at ppm levels. For example, residual acetyl chloride (from synthesis) is quantified using a hydrophilic interaction column (HILIC) with a LOQ of 0.01%. Thresholds follow ICH Q3A guidelines: ≤0.1% for unidentified impurities and ≤0.15% for total impurities. Stability studies (40°C/75% RH for 6 months) assess degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
